molecular formula C6H7NO3 B15214504 2,5-Dimethyl-3-nitrofuran CAS No. 61759-73-7

2,5-Dimethyl-3-nitrofuran

Cat. No.: B15214504
CAS No.: 61759-73-7
M. Wt: 141.12 g/mol
InChI Key: DQJBDTSUWYXKRC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrofuran is a heterocyclic organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal applications. The compound features a furan ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-nitrofuran typically involves nitration of 2,5-dimethylfuran. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired nitrofuran compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated furans.

Scientific Research Applications

2,5-Dimethyl-3-nitrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-nitrofuran involves the reduction of the nitro group to reactive intermediates, which can interact with bacterial enzymes and DNA. These interactions inhibit essential bacterial processes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-3-nitrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual methyl groups and nitro substitution make it a valuable compound for targeted antibacterial research and applications .

Properties

CAS No.

61759-73-7

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2,5-dimethyl-3-nitrofuran

InChI

InChI=1S/C6H7NO3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3

InChI Key

DQJBDTSUWYXKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)[N+](=O)[O-]

Origin of Product

United States

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